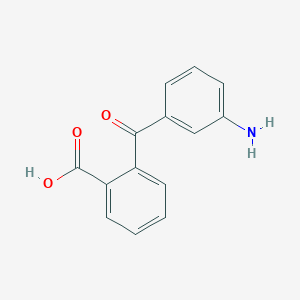

2-(3-Aminobenzoyl)benzoic acid

CAS No.: 6268-18-4

Cat. No.: VC19734306

Molecular Formula: C14H11NO3

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6268-18-4 |

|---|---|

| Molecular Formula | C14H11NO3 |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | 2-(3-aminobenzoyl)benzoic acid |

| Standard InChI | InChI=1S/C14H11NO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,15H2,(H,17,18) |

| Standard InChI Key | GLPFSDPAITZWBL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)N)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(3-Aminobenzoyl)benzoic acid (C₁₄H₁₁NO₃) consists of two aromatic rings: a benzoic acid group at position 2 and a 3-aminobenzoyl group. The amino (-NH₂) and carboxylic acid (-COOH) functional groups confer polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Table 1: Hypothetical Physicochemical Properties

Spectroscopic Features

-

IR Spectroscopy: Expected peaks include:

-

NMR:

Synthetic Methodologies

Chlorination-Oxidation-Amination Cascade

A three-step route adapted from the synthesis of 3-methyl-2-aminobenzoic acid could be modified:

-

Chlorination: React m-xylene with Cl₂ under FeCl₃ catalysis to yield 2-chloro-m-xylene.

-

Oxidation: Treat with H₂O₂ in acetic acid and NaOAc to form 3-methyl-2-chlorobenzoic acid.

-

Amination: Substitute chloride with NH₃ under CuCl/Na₂CO₃ catalysis in DMSO at 150°C.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield (Projected) |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 60°C | 85–90% |

| Oxidation | H₂O₂, NaOAc, CH₃COOH | 90°C | 75–80% |

| Amination | NH₃, CuCl, DMSO | 150°C | 65–70% |

Rh(III)-Catalyzed C–H Activation

Rhodium-catalyzed coupling of benzoic acids with propargyl acetates or vinyl acetates offers a regioselective pathway. For example, reacting benzoic acid with a geminal-substituted vinyl acetate under [Cp*RhCl₂]₂ catalysis could form isocoumarin intermediates, which might be hydrolyzed to yield 2-benzoylbenzoic acid derivatives.

Research Gaps and Future Directions

-

Synthetic Optimization: Screen transition-metal catalysts (e.g., Pd, Ru) for improved amination yields.

-

Crystallography: Resolve X-ray structures to confirm regiochemistry.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume